molecular formula C12H11F3N4 B13715704 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13715704
M. Wt: 268.24 g/mol
InChI Key: VIURWJWBZINNPF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl and fluorophenyl groups enhances its potential as a kinase inhibitor and its overall pharmacological profile.

Properties

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

3-(difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H11F3N4/c13-8-3-1-7(2-4-8)9-11-17-18-12(10(14)15)19(11)6-5-16-9/h1-4,9-10,16H,5-6H2

InChI Key

VIURWJWBZINNPF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)F)C(N1)C3=CC=C(C=C3)F

Origin of Product

United States

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